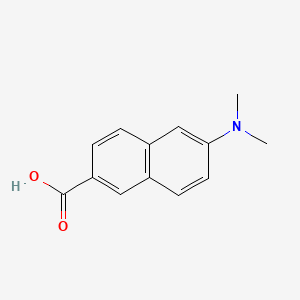

Ácido 6-(Dimetilamino)-2-naftóico

Descripción general

Descripción

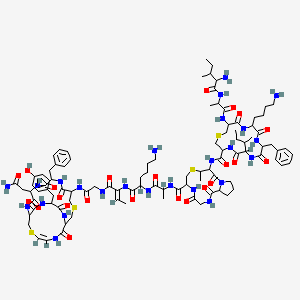

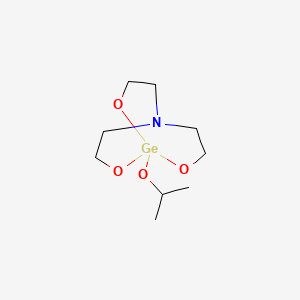

6-(Dimethylamino)-2-naphthoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. The dimethylamino group attached to the naphthoic acid moiety introduces significant electronic and steric effects, influencing its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related dimethylamino naphthalene derivatives typically involves strategic functionalization of the naphthalene core, followed by the introduction of the dimethylamino group at the desired position. For instance, the synthesis of isomeric tetrakis(dimethylamino)naphthalenes demonstrates the complexity of synthesizing substituted naphthalenes and highlights the importance of substituent positions on the naphthalene core for the basicity and electronic properties of the compound (Staab et al., 2000).

Molecular Structure Analysis

Molecular structure analysis of dimethylamino-substituted naphthalenes reveals the influence of the dimethylamino groups on the overall molecular geometry and electronic distribution. For example, studies on the molecular structure and coloration of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes show how substituent effects impact the basicity and spectral properties of these compounds (Pozharskii et al., 2003).

Chemical Reactions and Properties

Dimethylamino naphthalenes participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The reactivity profile is significantly influenced by the electron-donating dimethylamino group, which can affect the compound's behavior in electrophilic aromatic substitution reactions and its interaction with metal ions (Jacobson et al., 1996).

Physical Properties Analysis

The physical properties of 6-(Dimethylamino)-2-naphthoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are affected by the molecular structure and the nature of the substituents. For instance, the crystal structure of 6-amino-2-naphthoic acid monohydrate provides insights into the hydrogen-bonding interactions and solid-state arrangement of similar compounds (Liu & Chen, 2007).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, photophysical behavior, and reactivity towards various reagents, are key to understanding the applications of 6-(Dimethylamino)-2-naphthoic acid derivatives. For example, the study on a highly selective and sensitive fluorescent sensor of Copper(II) based on a similar compound highlights the potential of these molecules in sensing and detection applications (Xiao Xuzhi et al., 2012).

Aplicaciones Científicas De Investigación

Síntesis de Complejos de Lantánidos

Ácido 6-(Dimetilamino)-2-naftóico: se utiliza en la síntesis de nuevos complejos de lantánidos. Estos complejos tienen aplicaciones significativas debido a su composición estructural y propiedades iónicas, que son esenciales en campos como la luminiscencia y el magnetismo .

Sondas de Fluorescencia en Biología

Este compuesto sirve como precursor para fluoróforos sensibles al entorno. Estos fluoróforos son valiosos en la investigación biológica para monitorear las interacciones proteína-proteína y estudiar los procesos celulares debido a sus propiedades de emisión sensibles .

Polímerosomas Sensibles a Estímulos

En la ciencia de los materiales, los derivados del This compound forman parte de los polímerosomas sensibles a estímulos. Estos polímerosomas pueden responder a cambios ambientales, lo que los hace útiles para los sistemas de administración de fármacos y la ingeniería de tejidos .

Inhibidores en la Patogénesis Bacteriana

El compuesto se ha explorado como un posible inhibidor en la biosíntesis de la amino-azúcar transferasa bacteriana. Esta aplicación es crucial en el desarrollo de nuevos agentes antibacterianos contra patógenos como Campylobacter jejuni .

Propiedades Fotovoltaicas

En el campo de las energías renovables, los derivados del This compound se investigan por sus propiedades fotovoltaicas. Son candidatos potenciales para células solares orgánicas debido a su capacidad de facilitar la transferencia de carga .

Química Atmosférica

La interacción del This compound con otros compuestos atmosféricos se estudia para comprender su papel en la formación de nuevas partículas. Esta investigación es vital para el monitoreo ambiental y el control de la calidad del aire .

Administración Transdérmica de Fármacos

Como análogo estructural, se examinan los derivados de este compuesto por su eficacia como potenciadores de la permeación transdérmica. Podrían mejorar la administración de medicamentos a través de la piel, mejorando los resultados terapéuticos .

Aplicaciones en Química Analítica

This compound: participa en el desarrollo de nuevas clases de reactivos para detectar huellas dactilares latentes en superficies porosas. Esta aplicación es significativa para la ciencia forense y las investigaciones criminales .

Propiedades

IUPAC Name |

6-(dimethylamino)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPBBTYSMWBVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571656 | |

| Record name | 6-(Dimethylamino)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5043-05-0 | |

| Record name | 6-(Dimethylamino)-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5043-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dimethylamino)naphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

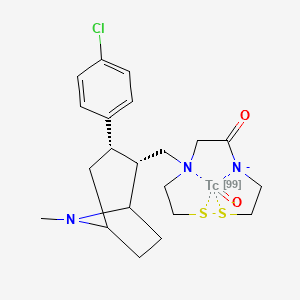

![[4-[2-(Diethylamino)ethoxy]-3,5-diiodophenyl]-(2-pentyl-3-benzofuranyl)methanone](/img/structure/B1255885.png)

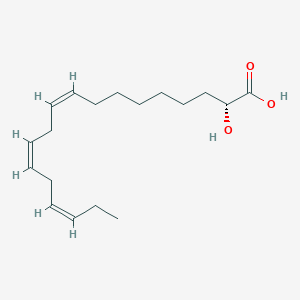

![(13R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1255889.png)

![(2R,3R,4S)-4-hydroxy-6-methoxy-3-methyl-2-[(2E,4E,6E,8R)-8-methyldeca-2,4,6-trien-2-yl]-3,4-dihydro-2H-pyrano[3,2-c]pyridin-5-one](/img/structure/B1255892.png)

![(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1255898.png)